

Unraveling the Core Antioxidant Properties of Zinc: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Zinc

Cat. No.: B046588

[Get Quote](#)

Abstract

Zinc, an essential trace mineral, is increasingly recognized not merely as a structural component of proteins but as a critical modulator of cellular redox balance. While itself a redox-inert ion, **zinc** exerts potent "pro-antioxidant" effects at physiological concentrations, playing a multifaceted role in the intricate antioxidant defense network.^[1] This technical guide provides an in-depth exploration of the core biochemical mechanisms underpinning **zinc**'s antioxidant properties, moving beyond surface-level descriptions to explain the causal relationships that drive its protective effects. We will dissect its indirect roles in potentiating enzymatic defenses and activating key signaling pathways, as well as its direct chemical influence on pro-oxidant species. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately quantify these antioxidant effects in a laboratory setting. The content herein is structured to provide drug development professionals and research scientists with both the foundational knowledge and the practical tools necessary to investigate and leverage the therapeutic potential of **zinc** in combating oxidative stress-related pathologies.

The Landscape of Oxidative Stress and the Pivotal Role of Zinc

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.^[1] This imbalance leads to oxidative damage to vital macromolecules, including lipids, proteins, and DNA, and is implicated in a host of chronic and degenerative diseases.^{[1][2]}

Zinc's role in this landscape is nuanced. It is not a classical free radical scavenger in the way that vitamins C or E are. Instead, it functions as a critical orchestrator of the cell's innate antioxidant defenses. Adequate physiological levels of **zinc** are essential for a pro-antioxidant state.[1] Conversely, both severe **zinc** deficiency and toxic excess have been shown to induce a pro-oxidant state, leading to increased oxidative stress.[3] This highlights the importance of **zinc** homeostasis in cellular health.

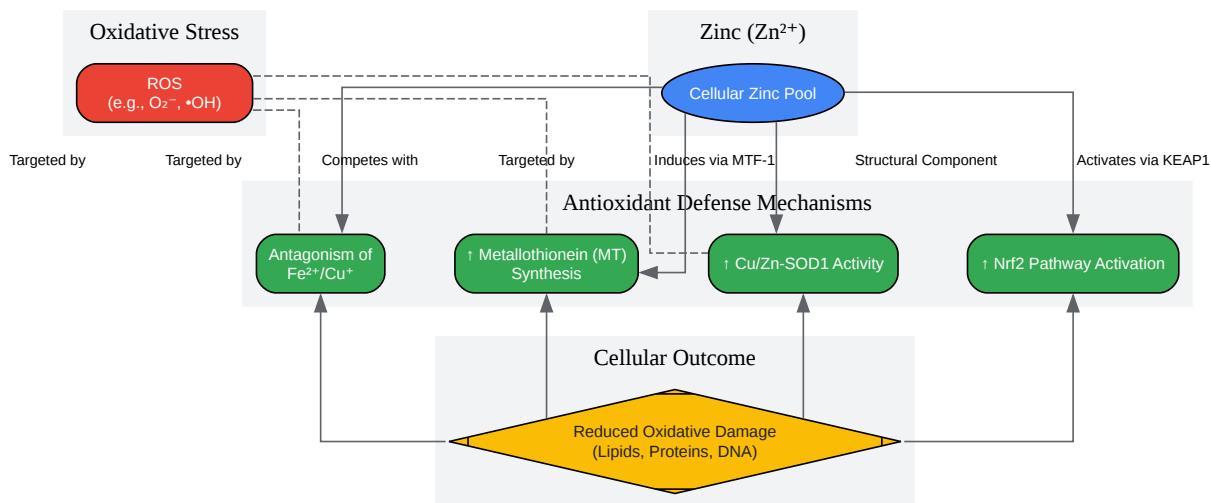
Core Mechanisms of Zinc's Antioxidant Action

Zinc's protective effects are exerted through a combination of indirect and direct mechanisms. Understanding these pathways is crucial for designing targeted therapeutic strategies and robust experimental models.

Indirect Antioxidant Mechanisms: Fortifying Cellular Defenses

The most significant contributions of **zinc** to redox balance are indirect, involving the potentiation of the cell's endogenous antioxidant machinery.

One of **zinc**'s most well-established antioxidant functions is its role as a structural component of Copper/**Zinc** Superoxide Dismutase (SOD1), a key antioxidant enzyme found in the cytoplasm.[2][3][4] SOD1 catalyzes the dismutation of the highly reactive superoxide anion (O_2^-) into molecular oxygen (O_2) and hydrogen peroxide (H_2O_2), a less reactive species that is subsequently neutralized by catalase or glutathione peroxidase.[4][5]


- **Causality:** While copper is the catalytic metal at the active site, **zinc** is indispensable for the enzyme's structural integrity and stability.[4][5][6] The loss of **zinc** from SOD1 leads to structural defects, reduced enzymatic activity, and an increased propensity for aggregation, a phenomenon implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[7] Therefore, **zinc** availability is a rate-limiting factor for the proper functioning of this primary line of antioxidant defense.[8]

Zinc is a potent inducer of metallothioneins (MTs), a family of low-molecular-weight, cysteine-rich proteins.[2][9] These proteins are exceptional scavengers of hydroxyl radicals ($\bullet OH$), the most damaging of the ROS.[9]

- Causality: **Zinc** induces the expression of MT genes by activating the Metal-regulatory Transcription Factor 1 (MTF-1).[1][10] Increased intracellular **zinc** leads to the binding of **zinc** to MTF-1, triggering its translocation to the nucleus where it binds to Metal Response Elements (MREs) in the promoter regions of MT genes, thereby upregulating their transcription.[10][11] The newly synthesized MTs, with their abundance of sulphydryl groups from cysteine residues, effectively sequester and neutralize free radicals.[12][13]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[9] **Zinc** has been shown to activate the Nrf2 pathway, leading to the coordinated upregulation of a broad spectrum of antioxidant and detoxifying enzymes.[3][9]

- Causality: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated Protein 1 (KEAP1). **Zinc** can interact with specific cysteine residues on KEAP1, inducing a conformational change that releases Nrf2.[14] Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of genes encoding for proteins like heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and glutathione-S-transferases (GSTs).[9][14][15] This provides a powerful and sustained enhancement of the cell's overall antioxidant capacity.

[Click to download full resolution via product page](#)

Caption: Multifaceted antioxidant mechanisms of **zinc**.

Direct Antioxidant-like Mechanisms: Chemical Intervention

Beyond its role as a signaling molecule and structural component, **zinc** can directly mitigate oxidative processes through its inherent chemical properties.

One of the most critical direct mechanisms is **zinc**'s ability to compete with redox-active transition metals like iron (Fe²⁺) and copper (Cu⁺).^{[9][16]} These metals can catalyze the highly destructive Fenton reaction, which converts hydrogen peroxide (H₂O₂) into the hydroxyl radical (•OH).

- **Causality:** **Zinc** is redox-inert, meaning it does not participate in electron transfer reactions under physiological conditions.^[3] It can displace iron and copper from binding sites on cell membranes and proteins.^{[9][17][18]} By occupying these sites, **zinc** physically prevents Fe²⁺

and Cu⁺ from catalyzing the generation of hydroxyl radicals, effectively acting as a chemical shield.[19][20]

Many proteins rely on reduced sulfhydryl (-SH) groups within their cysteine residues for structural integrity and function. These groups are highly susceptible to oxidation by ROS.

- Causality: **Zinc** has a high affinity for sulfhydryl groups and can form stable mercaptide linkages.[3][19] By binding to these groups, **zinc** protects them from irreversible oxidation, thereby preserving protein structure and function in an oxidizing environment.[3][20]

Zinc can inhibit the activity of enzymes that are major sources of ROS. A primary example is NADPH oxidase, a membrane-bound enzyme complex that produces superoxide anions.

- Causality: **Zinc** has been shown to directly inhibit the activity of NADPH oxidase.[2][9] By reducing the enzymatic generation of superoxide, **zinc** helps to lower the overall cellular ROS burden at its source.

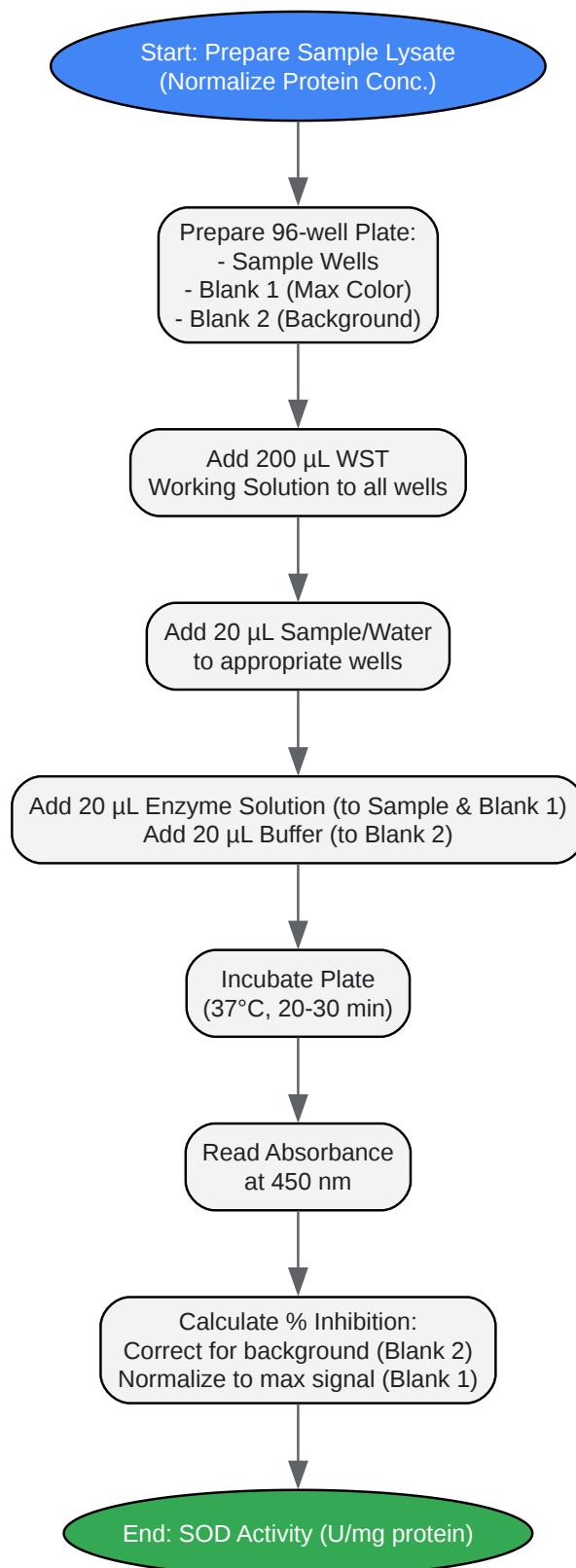
Experimental Protocols for Assessing Zinc's Antioxidant Properties

To validate and quantify the antioxidant effects of **zinc** or **zinc**-containing compounds, a suite of robust, well-controlled assays is required. Here, we provide detailed methodologies for key experiments.

Protocol: Measuring Copper/Zinc Superoxide Dismutase (SOD1) Activity

This protocol provides a reliable method to assess the functional impact of **zinc** status on SOD1 activity using a colorimetric microplate assay.

- Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions (O₂⁻) to produce a yellow formazan dye.[21] Superoxide anions are generated by a xanthine/xanthine oxidase system. The activity of SOD in the sample inhibits this reduction by dismutating the O₂⁻. Therefore, a higher SOD activity results in a lower colorimetric signal, and the degree of inhibition is proportional to the SOD activity.[22]


- Materials:

- Microplate reader (450 nm)
- 96-well microplates
- Sample lysates (cells or tissues)
- BCA or Bradford protein assay kit
- WST Assay Kit (containing WST solution, enzyme solution, buffer)[21][22]
- SOD standard (for absolute quantification)

- Step-by-Step Methodology:

- Sample Preparation:
 - Lyse cells or homogenize tissue in an ice-cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4 with 0.5% Triton X-100 and protease inhibitors).[21][22]
 - Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet debris.[21][22]
 - Collect the supernatant and determine the total protein concentration using a standard protein assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
- Assay Procedure (per well):
 - Blank 1 (Maximal Color): 20 µL water + 200 µL WST Working Solution + 20 µL Enzyme Working Solution.
 - Blank 2 (Background): 20 µL sample + 200 µL WST Working Solution + 20 µL Dilution Buffer (no enzyme).
 - Sample: 20 µL sample + 200 µL WST Working Solution + 20 µL Enzyme Working Solution.[21]
- Incubation: Mix thoroughly and incubate the plate at 37°C for 20-30 minutes.[23]

- Measurement: Read the absorbance at 450 nm.
- Data Analysis & Self-Validation:
 - Calculate the SOD inhibition rate for each sample using the following formula:
 - $$\% \text{ Inhibition} = [(A_{\text{Blank1}} - A_{\text{Blank2}}) - (A_{\text{Sample}} - A_{\text{Blank2}})] / (A_{\text{Blank1}} - A_{\text{Blank2}}) * 100$$
 - The inclusion of Blank 1 provides the 0% inhibition control, while Blank 2 corrects for any background absorbance from the sample itself, ensuring the measured effect is due to enzymatic inhibition.
 - Activity can be expressed as % inhibition or quantified in U/mg protein by comparing the sample's % inhibition to a standard curve generated with known concentrations of purified SOD.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SOD activity assay.

Protocol: Assessing Lipid Peroxidation via TBARS Assay

This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage to lipids.

- Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with two molecules of thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C).[24][25] This reaction produces a pink-colored adduct that can be measured colorimetrically at ~532 nm or fluorometrically.[25][26]
- Materials:
 - Spectrophotometer or spectrofluorometer
 - Heating block or water bath (95°C)
 - Sample homogenates (plasma, tissue, cell lysate)
 - TBA reagent (0.67% w/v thiobarbituric acid in 50% acetic acid)
 - MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
 - Trichloroacetic acid (TCA) for protein precipitation
- Step-by-Step Methodology:
 - Standard Curve: Prepare a standard curve using a serial dilution of the MDA standard.
 - Sample Preparation:
 - To 100 µL of sample, add 100 µL of 20% TCA to precipitate proteins.
 - Vortex and incubate on ice for 15 minutes.
 - Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
 - Reaction:
 -

- In a new tube, mix 100 μ L of the supernatant (or standard) with 200 μ L of TBA reagent.
- Create a blank using 100 μ L of water instead of the sample.
- Incubation: Cap tubes tightly and incubate at 95°C for 60 minutes.
- Cooling & Measurement:
 - Cool the tubes on ice for 10 minutes to stop the reaction.
 - Transfer 200 μ L of each reaction mixture to a 96-well plate.
 - Read absorbance at 532 nm.
- Data Analysis & Self-Validation:
 - Subtract the absorbance of the blank from all standard and sample readings.
 - Plot the standard curve (Absorbance vs. MDA concentration).
 - Determine the concentration of MDA in the samples by interpolating their absorbance values from the standard curve.
 - Causality Note: The acid hydrolysis step is critical as it releases MDA that is bound to proteins and lipids.^[24] However, it's important to recognize that other aldehydes can react with TBA; therefore, the assay measures "Thiobarbituric Acid Reactive Substances" and is a reliable but non-specific marker of lipid peroxidation.^{[27][28]} Comparing relative TBARS levels between control and **zinc**-treated groups is the most appropriate use of this assay.
^[24]

Quantifying Induction of Antioxidant Genes and Proteins

To confirm that **zinc** is activating specific protective pathways, it is essential to measure the expression of key downstream targets.

Target Pathway	Analyte	Recommended Technique	Rationale & Causality
Metallothionein Induction	MT1, MT2 mRNA	Quantitative Real-Time PCR (qPCR)	Measures the transcriptional upregulation, which is the direct result of MTF-1 activation by zinc.[1][12]
Metallothionein Protein	Western Blot or ELISA		Confirms that the increased mRNA translates into higher levels of the functional, radical-scavenging protein.
Nrf2 Pathway Activation	HMOX1, GCLC mRNA	Quantitative Real-Time PCR (qPCR)	Measures the transcriptional activity of Nrf2 by quantifying its downstream target genes.[9][14]
Nrf2 Protein (Nuclear)	Western Blot of Nuclear Fractions		Directly demonstrates the translocation of Nrf2 from the cytoplasm to the nucleus, which is the key activation step.

Nrf2 Activity	ARE-Luciferase Reporter Assay	A functional assay where cells are transfected with a plasmid containing a luciferase gene under the control of an ARE promoter. Increased light output directly correlates with Nrf2 transcriptional activity.
---------------	-------------------------------	---

Conclusion and Future Directions

Zinc's role as an antioxidant is both potent and complex, stemming from its integral function in structuring key enzymes, inducing powerful radical scavengers, activating master regulatory pathways, and directly preventing the formation of the most damaging reactive oxygen species. [1][2][3][9] For researchers in drug development, this multifaceted activity presents a compelling therapeutic target.

Future research should focus on developing **zinc**-delivery systems that can maintain optimal physiological concentrations within specific tissues, thereby maximizing its antioxidant benefits while avoiding the potential pro-oxidant effects of deficiency or excess.[3] Elucidating the precise interactions between **zinc** signaling and other redox-sensitive pathways will further unlock its potential for treating a wide range of diseases rooted in oxidative stress. This guide provides the foundational mechanistic understanding and the essential experimental frameworks to pursue these critical research and development goals.

References

- Jarosz, M., Olbert, M., Wyszogrodzka, G., Młyniec, K., & Librowski, T. (2017).
- Marreiro, D. D. N., Cruz, K. J. C., Morais, J. B. S., & de Oliveira, A. R. S. (2017). **Zinc** and Oxidative Stress: Current Mechanisms. MDPI. [Link]
- Prasad, A. S. (2021). **Zinc** is an Antioxidant and Anti-Inflammatory Agent: Its Role in Human Health. Frontiers. [Link]
- Lee, S. R. (2018). Critical Role of **Zinc** as Either an Antioxidant or a Prooxidant in Cellular Systems. PMC. [Link]

- Bray, T. M., & Bettger, W. J. (1990). The physiological role of **zinc** as an antioxidant. PubMed - NIH. [\[Link\]](#)
- Sekmen, A. H., & Turkan, I. Superoxide Dismutase Assay. PROMETHEUS – Protocols. [\[Link\]](#)
- Grotto, D., Maria, L. S., Valentini, J., Paniz, C., Schmitt, G., Garcia, S. C., Pomblum, V. J., Rocha, J. B., & Farina, M. (2009). [Evaluation of lipid peroxidation by measuring thiobarbituric acid reactive substances]. PubMed. [\[Link\]](#)
- Martínez-Sánchez, M., & Pérez-Sirvent, M. L. (2019). A microplate adaptation of the thiobarbituric acid reactive substances assay to determine lipid peroxidation fluorometrically in small sample volumes. Revista de Toxicología de AETOX. [\[Link\]](#)
- Immune Health.
- Wikipedia. TBARS. Wikipedia. [\[Link\]](#)
- Sbardelotto, A. B., & de Souza, D. O. (2015). Lipid Peroxidation (TBARS) in Biological Samples.
- Google DeepMind. (2024).
- Assay Genie. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit. Assay Genie. [\[Link\]](#)
- Bray, T. M., & Bettger, W. J. (1990). The physiological role of **zinc** as an antioxidant. Bohrium. [\[Link\]](#)
- Yang, Y., Zhang, Y., & Wang, L. (2024). Interactions between **zinc** and NRF2 in vascular redox signalling. PMC - NIH. [\[Link\]](#)
- Yang, Y., Zhang, Y., & Wang, L. (2024). Interactions between **zinc** and NRF2 in vascular redox signalling. PubMed. [\[Link\]](#)
- Ebadi, M., Leuschen, M. P., El-Sayed, M. A., & Swanson, S. (1996). The antioxidant properties of **zinc** and metallothionein. PubMed - NIH. [\[Link\]](#)
- Cymbiotika. (2025). Can You Take Glutathione and **Zinc** Together? Understanding the Synergy and Benefits. Cymbiotika. [\[Link\]](#)
- Andrews, G. K. (2004). Induction of metallothionein I by phenolic antioxidants requires metal-activated transcription factor 1 (MTF-1) and **zinc**. PMC. [\[Link\]](#)
- Domènech, E., & Atrian, S. (2021). The **Zinc**-Metallothionein Redox System Reduces Oxidative Stress in Retinal Pigment Epithelial Cells. MDPI. [\[Link\]](#)
- Lohmann, R. D., & Kote, S. (1988).
- Geng, X., Song, X., & Wang, X. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for *Caenorhabditis elegans*. PMC - NIH. [\[Link\]](#)
- Das, A., & Plotkin, S. S. (2019). The metal cofactor **zinc** and interacting membranes modulate SOD1 conformation-aggregation landscape in an in vitro ALS model. PubMed Central. [\[Link\]](#)
- Jomova, K., & Valko, M. (2019).
- G-Biosciences. (n.d.). SOD Activity Assay. G-Biosciences. [\[Link\]](#)

- Omata, Y., Salvador, G. A., & Oteiza, P. I. (2013). Decreased **Zinc** Availability Affects Glutathione Metabolism in Neuronal Cells and in the Developing Brain. PubMed Central. [\[Link\]](#)
- Yang, Y., Zhang, Y., & Wang, L. (2024). Interactions between **zinc** and NRF2 in vascular redox signalling.
- Cai, L., Wang, Y., & Zhou, G. (2006). Cardiac Metallothionein Induction Plays the Major Role in the Prevention of Diabetic Cardiomyopathy by **Zinc** Supplementation.
- Yang, Y., Zhang, Y., & Wang, L. (2024). Interactions between **zinc** and NRF2 regulated cellular redox signalling.
- Lee, J. Y., Kim, J. H., & Koh, J. Y. (2023).
- ResearchGate. (n.d.). In vitro DPPH and ABTS free radical scavenging activities of **Zinc** Oxide...
- Sohal, R. S. (2021).
- Coudray, C., Tressol, J. C., & Favier, A. (2001). Superoxide Dismutase Activity and **Zinc** Status: a Study in Animals and Man.
- Strange, R. W., Antonyuk, S. V., & Hough, M. A. (2015). Structural Characterization of **Zinc**-deficient Human Superoxide Dismutase and Implications for ALS. PMC - PubMed Central. [\[Link\]](#)
- Zhang, Y., & Liu, Y. (2023). The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics. MDPI. [\[Link\]](#)
- Chemistry LibreTexts. (2022). Antioxidant: Cu/Zn Superoxide dismutase (SOD1). Chemistry LibreTexts. [\[Link\]](#)
- Arredondo, M., & Núñez, M. T. (2000). Inhibition of iron and copper uptake by iron, copper and **zinc**.
- Ácsová, A., & Martiniaková, S. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. *Potravinarstvo Slovak Journal of Food Sciences*. [\[Link\]](#)
- Shah, R., & Chanda, S. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [\[Link\]](#)
- Arredondo, M., & Núñez, M. T. (2000). Inhibition of iron and copper uptake by iron, copper and **zinc**. PubMed. [\[Link\]](#)
- Apak, R., & Özyürek, M. (2016). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. Semantic Scholar. [\[Link\]](#)
- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?.
- Jomova, K., & Valko, M. (2023). The role of redox-active iron, copper, manganese, and redox-inactive **zinc** in toxicity, oxidative stress, and human diseases. EXCLI Journal. [\[Link\]](#)

- REDOX REACTIONS IN TERMS OF ELECTRON TRANSFER REACTIONS PART 02. (2014). YouTube. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc and Oxidative Stress: Current Mechanisms [mdpi.com]
- 3. Critical Role of Zinc as Either an Antioxidant or a Prooxidant in Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The metal cofactor zinc and interacting membranes modulate SOD1 conformation-aggregation landscape in an in vitro ALS model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of Zinc-deficient Human Superoxide Dismutase and Implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Zinc is an Antioxidant and Anti-Inflammatory Agent: Its Role in Human Health [frontiersin.org]
- 10. Induction of metallothionein I by phenolic antioxidants requires metal-activated transcription factor 1 (MTF-1) and zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Metallothionein in Oxidative Stress [mdpi.com]
- 12. The antioxidant properties of zinc and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interactions between zinc and NRF2 in vascular redox signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions between zinc and NRF2 in vascular redox signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of redox-active iron, copper, manganese, and redox-inactive zinc in toxicity, oxidative stress, and human diseases | EXCLI Journal [excli.de]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of iron and copper uptake by iron, copper and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The physiological role of zinc as an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The physiological role of zinc as an antioxidant: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. rev.aetox.es [rev.aetox.es]
- 26. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 27. [Evaluation of lipid peroxidation by measuring thiobarbituric acid reactive substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. TBARS - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unraveling the Core Antioxidant Properties of Zinc: Mechanisms and Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046588#basic-research-on-the-antioxidant-properties-of-zinc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com